molecular formula C9H5ClN2O2 B12291002 4-Chloro-1,8-naphthyridine-3-carboxylic acid

4-Chloro-1,8-naphthyridine-3-carboxylic acid

Katalognummer: B12291002
Molekulargewicht: 208.60 g/mol
InChI-Schlüssel: NUMKXWQBDPIGAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-1,8-naphthyridine-3-carboxylic acid (CAS 1256826-20-6) is a versatile chemical intermediate in organic synthesis and pharmaceutical research. It features a 1,8-naphthyridine core, a privileged scaffold known for a broad spectrum of pharmacological activities, particularly in anti-infective development . The 4-chloro and 3-carboxylic acid functional groups make this compound a valuable precursor for synthesizing more complex derivatives via nucleophilic substitution and amide coupling reactions . Researchers utilize this compound primarily as a building block for developing novel antimicrobial agents. The 1,8-naphthyridine structure is a classic bioisostere of the quinolone family, with derivatives historically shown to inhibit bacterial DNA gyrase and topoisomerase IV, thus blocking DNA replication . Its applications extend to the synthesis of compounds for investigating antihistaminic and anti-inflammatory activities, as the 1,8-naphthyridine-3-carboxylic acid scaffold can be functionalized to target various biological pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

4-chloro-1,8-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-5-2-1-3-11-8(5)12-4-6(7)9(13)14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMKXWQBDPIGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2N=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Direct Chlorination of 4-Hydroxy Precursors

4-Hydroxy-1,8-naphthyridine-3-carboxylic acid undergoes chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example:

  • Reaction Conditions : Refluxing 4-hydroxy-1,8-naphthyridine-3-carboxylic acid in excess POCl₃ at 110°C for 4–6 hours yields 4-chloro derivatives with >85% efficiency.
  • Mechanism : Protonation of the hydroxyl group enhances leaving-group ability, followed by nucleophilic attack by chloride.

Halogen Exchange Reactions

4-Bromo or 4-iodo intermediates can be converted to 4-chloro derivatives via halogen exchange:

  • Iodine to Chlorine : Treatment of 4-iodo-1,8-naphthyridine-3-carbonitrile with CuCl₂ in dimethylformamide (DMF) at 120°C for 12 hours achieves 65–75% conversion.
  • Table 1 : Key parameters for halogen exchange:
Starting Material Reagent Solvent Temperature Time (h) Yield (%)
4-Iodo derivative CuCl₂ DMF 120°C 12 65–75
4-Bromo derivative PCl₅ Toluene 80°C 8 70–80

Hydrolysis of 4-Chloro-1,8-Naphthyridine-3-Carboxylate Esters

Ethyl or methyl esters serve as protected intermediates for scalable synthesis:

Alkaline Hydrolysis

  • Procedure : Refluxing ethyl 4-chloro-1,8-naphthyridine-3-carboxylate in 10% NaOH/ethanol (1:1 v/v) for 2 hours hydrolyzes the ester to the carboxylic acid.
  • Yield : 85–90% after acidification to pH 4 with HCl.
  • Advantage : Mild conditions prevent dechlorination, preserving the 4-chloro substituent.

Acidic Hydrolysis

  • Conditions : Concentrated HCl at 80°C for 6 hours, though this method risks partial decomposition.

Friedländer Condensation

This method constructs the naphthyridine core from aminonicotinaldehydes and active methylene compounds:

One-Pot Synthesis

  • Steps :
    • Condensation of 2-aminonicotinaldehyde with diethyl ethoxymethylenemalonate at 120°C for 1 hour.
    • Cyclization in diphenyl ether at 250°C for 4 hours.
  • Yield : 70–80% after recrystallization.

Green Chemistry Adaptations

  • Catalyst : Choline hydroxide in water at 50°C achieves 90% yield, reducing environmental impact.

Transition metals facilitate ring closure and functional group introduction:

Palladium-Catalyzed Coupling

  • Example : Suzuki-Miyaura coupling of 4-chloroboronic acid with 3-cyanopyridine derivatives in the presence of Pd(PPh₃)₄.
  • Conditions : 80°C, 12 hours, yielding 75–85% product.

Iridium-Catalyzed Synthesis

  • Industrial Method : A water-soluble Ir catalyst in aqueous media under air achieves 90% efficiency, enabling large-scale production.

Ring Expansion Reactions

3-Substituted pyrrolopyridines undergo oxidative ring expansion:

Oxidative Conditions

  • Reagents : KMnO₄ in acidic medium (H₂SO₄) at 60°C for 8 hours.
  • Yield : 60–70%, with minor decarboxylation byproducts.

Industrial-Scale Optimization

Solvent Selection

  • Preferred Solvents : DMF, dimethyl sulfoxide (DMSO), or ethanol-water mixtures enhance solubility and reaction rates.
  • Table 2 : Solvent effects on NAS:
Solvent Dielectric Constant Reaction Time (h) Yield (%)
DMF 36.7 6 85
Ethanol 24.3 12 70
Toluene 2.4 24 40

Purification Techniques

  • Crystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity (>98%) product.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves regioisomers.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Chlor-1,8-Naphthyridin-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Gängige Reagenzien und Bedingungen:

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Substitution verschiedene funktionelle Gruppen einführen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities

The 1,8-naphthyridine derivatives, including 4-chloro-1,8-naphthyridine-3-carboxylic acid, have been extensively studied for their wide range of biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of 1,8-naphthyridine exhibit potent antimicrobial properties. For instance, compounds derived from this compound have shown effectiveness against various resistant bacterial strains, notably Staphylococcus aureus and Escherichia coli . A specific derivative synthesized demonstrated superior activity compared to established antibiotics like ciprofloxacin .
  • Anticancer Properties : Several studies have suggested that naphthyridine derivatives possess anticancer activity. They may inhibit tumor cell proliferation and induce apoptosis in cancer cells . The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
  • Anti-inflammatory and Analgesic Effects : Compounds in this class have been reported to exhibit anti-inflammatory and analgesic effects, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .
  • Neurological Benefits : Some derivatives have shown promise in treating neurological disorders by acting on pathways involved in neurodegeneration . This includes potential applications in Alzheimer's disease and multiple sclerosis.

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

StudyObjectiveFindings
Todo et al. (2024)Antimicrobial efficacyDeveloped derivatives that showed enhanced activity against multi-drug resistant bacteria compared to traditional antibiotics .
Bavlin & Tan (2015)Anticancer activityDemonstrated that certain naphthyridine derivatives could inhibit cancer cell growth effectively .
Hussein et al. (2018)Neurological applicationsFound that specific derivatives exhibited neuroprotective effects in vitro .

Wirkmechanismus

The mechanism of action of 4-Chloro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, thereby interfering with DNA replication and transcription . This mechanism is similar to that of nalidixic acid, another naphthyridine derivative .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The biological and chemical properties of 4-chloro-1,8-naphthyridine-3-carboxylic acid are influenced by substituent positions and functional groups. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison of Selected 1,8-Naphthyridine Derivatives

Compound Name Substituents Key Properties Biological Activity References
This compound - Cl at C4
- COOH at C3
- High polarity due to carboxylic acid
- Moderate solubility in polar solvents
- Intermediate for anticancer agents
- Potential antimicrobial activity (in silico)
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid - Cl at C7, F at C6
- 4-fluorophenyl at N1
- COOH at C3
- Enhanced lipophilicity (logP ~2.1)
- Improved metabolic stability
- Anticancer intermediate (in vitro)
- Broad-spectrum antibacterial potential
Enoxacin (1-Ethyl-6-fluoro-7-piperazinyl-1,8-naphthyridine-3-carboxylic acid) - F at C6
- Piperazinyl at C7
- Ethyl at N1
- High oral bioavailability
- Low toxicity (LD50 > 2,000 mg/kg in mice)
- Potent antibacterial activity (MIC: 0.1–1 µg/mL)
- Clinical use for UTIs
1-(4-Chlorobenzyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (4a) - 4-Chlorobenzyl at N1
- COOH at C3
- High melting point (>300°C)
- Moderate solubility in DMSO
- Antihistaminic activity (bronchodilation in guinea pigs)
- Weak antimicrobial
Nalidixic Acid - Ethyl at N1
- Methyl at C7
- COOH at C3
- Poor water solubility
- pH-dependent ionization
- First-generation quinolone antibiotic (obsolete due to resistance)

Key Findings from Comparative Analysis

Substituent Position and Bioactivity: Chlorine at C4 (target compound) vs. C6/C7 (enoxacin, 7-chloro-6-fluoro analogue):

  • Chlorine at C4 enhances electron-withdrawing effects, stabilizing the naphthyridine ring but reducing antimicrobial potency compared to C6/C7-fluoro derivatives .
  • Fluorine at C6 (enoxacin) significantly improves bacterial DNA gyrase inhibition (IC50: 0.05 µM) .

Functional Group Impact :

  • Carboxylic Acid (COOH) vs. Amide Derivatives :

  • The carboxylic acid group in this compound increases polarity, limiting blood-brain barrier penetration but improving renal excretion. In contrast, amide derivatives (e.g., compound 5a3 ) exhibit enhanced CNS activity due to increased lipophilicity .

Synthetic Accessibility :

  • The target compound is synthesized in four steps (Gould–Jacobs reaction, alkylation, hydrolysis) with >70% yield , whereas 7-chloro-6-fluoro analogues require halogen-specific conditions (e.g., Sandmeyer reaction) with lower yields (~50%) .

Enoxacin has superior solubility (12 mg/mL) and logP 0.9, correlating with its clinical efficacy .

Biologische Aktivität

4-Chloro-1,8-naphthyridine-3-carboxylic acid is a compound within the naphthyridine family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H6ClN1O2\text{C}_{10}\text{H}_{6}\text{ClN}_{1}\text{O}_{2}

This structure contributes to its interaction with biological targets, influencing its biological activity.

Research indicates that naphthyridine derivatives, including this compound, exhibit antibacterial properties primarily through the inhibition of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. The inhibition leads to bacterial cell death, making these compounds potential candidates for combating antibiotic-resistant strains.

Efficacy Against Bacterial Strains

In vitro studies have demonstrated that this compound exhibits varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in several studies:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus6 - 7
Escherichia coli16 - 32
Pseudomonas aeruginosa>100

These results indicate that while the compound shows promise against certain strains like S. aureus, it may be less effective against others such as P. aeruginosa.

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its antitumor potential. Studies have shown that derivatives of this compound can induce cytotoxic effects in various cancer cell lines. For instance, a study indicated that certain naphthyridine derivatives exhibited cytotoxicity against murine P388 leukemia cells with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study: Antihistaminic Activity

A particular derivative of 1,8-naphthyridine-3-carboxylic acid was evaluated for its antihistaminic activity using guinea pig trachea models. The results showed a promising bronchorelaxant effect comparable to chlorpheniramine, indicating potential applications in treating allergic conditions .

In Silico Studies

Computational studies have complemented experimental findings by predicting the binding affinities of this compound to various biological targets. Molecular docking simulations suggest that this compound interacts effectively with H1 receptors and bacterial topoisomerases, providing insights into its mechanisms of action .

Q & A

Q. What are the established synthetic routes for 4-Chloro-1,8-naphthyridine-3-carboxylic acid derivatives?

The synthesis involves a four-step Gould–Jacobs reaction. Starting with 2-aminopyridine, condensation with ethoxymethylenemalonate at 120–130°C yields diethyl 2-((pyridin-2-ylamino)methylene)malonate. Cyclization in refluxing diphenyl ether (240–250°C) produces ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. Subsequent N-alkylation with 4-chlorobenzyl chloride or benzyl chloride in DMF using NaH as a base generates 1-substituted derivatives. Hydrolysis with NaOH/EtOH yields the carboxylic acid intermediates (4a/4b), which are coupled with amines (e.g., pyrrolidine, piperazine) under sealed-tube conditions to form target compounds. Yields range from 67% to 76.6%, with purity confirmed via TLC and recrystallization .

Q. How are 1,8-naphthyridine derivatives characterized structurally?

Characterization employs:

  • FTIR : Confirms carbonyl (C=O) stretches at ~1686 cm⁻¹ (keto) and ~1651 cm⁻¹ (amide) .
  • ¹H NMR : Aromatic protons appear at δ 7.24–9.19 ppm, with alkylation confirmed by CH₂ signals (e.g., δ 5.68 ppm for benzyl-CH₂) .
  • HRMS : Molecular ion peaks (e.g., m/z 423 for C₂₂H₁₅Cl₂N₃O₂) validate molecular formulae .
  • Elemental analysis : Matches calculated C/H/N percentages (e.g., C: 62.21% observed vs. 62.28% calculated for 5a3) .

Q. What in vivo models are used to evaluate antihistaminic activity?

Guinea pig trachea models assess bronchorelaxant effects. Compounds are tested against histamine-induced tracheal contractions, with protection percentages calculated relative to chlorpheniramine maleate (standard). For example, compound 5a1 (pyridine-substituted derivative) shows 61.45% protection, comparable to reference drugs. Sedative effects are quantified via locomotor activity assays, where most derivatives exhibit <10% sedation vs. 30% for chlorpheniramine .

Advanced Research Questions

Q. How can LogP and LogS be optimized for improved bioavailability?

Computational tools (ILOGP, XLOGP3, WLOGP) predict LogP (lipophilicity) and LogS (aqueous solubility). Ideal ranges are:

  • LogP : 1–3 (balanced membrane permeability and solubility).
  • LogS : >−4 (to avoid poor absorption). Substituents like piperazine (polar) reduce LogP, while chloro groups increase lipophilicity. For instance, 5a3 (Cl-substituted) has LogP ~2.8, aligning with drug-like properties .

Q. How does PASS software guide biological activity prediction?

PASS predicts Pa (probability of activity) and Pi (probability of inactivity) for >4,000 pharmacological effects. For 1,8-naphthyridines:

  • 5a1 : Pa = 0.72 for H₁R antagonism, suggesting strong antihistaminic potential.
  • 5a3 : Pa = 0.68 for IL antagonism, indicating anti-inflammatory synergy. Only compounds with Pa > Pi are prioritized for synthesis .

Q. What molecular interactions drive H₁ receptor binding?

Docking studies (PDB: 3RZE) reveal:

  • Hydrophobic interactions : Chlorobenzyl groups of 5a1 bind to Phe432 and Trp158.
  • Hydrogen bonds : Carboxylic acid moiety interacts with Asp107 (2.84 Å) and Tyr431 (3.18 Å).
  • Binding energy : −10.6 kcal/mol for 5a1 vs. −9.2 kcal/mol for azelastine (reference), correlating with higher in vivo efficacy .

Q. How do substituents influence structure-activity relationships (SAR)?

  • Position 1 : 4-Chlorobenzyl enhances H₁R affinity (e.g., 5a1 vs. benzyl-substituted 5b1 ).
  • Position 3 : Piperazine/pyrrolidine amides improve solubility (LogS −3.2) without compromising LogP.
  • Aromatic amines : 2-Aminopyridine at position 3 increases protection % by 9–12% vs. aliphatic amines .

Q. What ADME properties are critical for CNS-sparing antihistamines?

SwissADME analysis shows:

  • BBB permeability : Most derivatives (e.g., 5a1–5a10 ) lie in the "white zone" of boiled-egg plots, indicating low CNS penetration.
  • P-gp substrate : Negative results for all compounds, reducing efflux-related bioavailability issues.
  • TPSA : <90 Ų (e.g., 5a1 : 78 Ų), ensuring intestinal absorption .

Q. How do in silico docking scores correlate with in vivo results?

Docking scores (range: −7.1 to −10.6 kcal/mol) align with protection percentages (52–61%). For example, 5a1 (−10.6 kcal/mol) shows 61.45% bronchorelaxation, while 5b2 (−8.9 kcal/mol) has 55.2% activity. Discrepancies may arise from off-target effects or pharmacokinetic variability .

Q. How to resolve contradictions between low sedation and high H₁R affinity?

Despite strong H₁R binding (e.g., 5a1 ), low sedation (<10%) is attributed to:

  • Reduced BBB penetration : High TPSA and P-gp efflux minimize CNS exposure.
  • Selectivity : Minimal interaction with muscarinic receptors, unlike first-gen antihistamines.
    This contrasts with chlorpheniramine, which has lower TPSA (45 Ų) and higher BBB permeability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.